molecular formula C8H10F2O B2604604 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde CAS No. 2359856-92-9

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde

Cat. No. B2604604
M. Wt: 160.164
InChI Key: IZZJXTGYOPVKOW-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde is a chemical compound with the CAS Number: 2359856-92-9 . It has a molecular weight of 160.16 . The IUPAC name for this compound is 2-(3,3-difluorocyclobutyl)cyclopropane-1-carbaldehyde .


Molecular Structure Analysis

The InChI code for 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde is 1S/C8H10F2O/c9-8(10)2-6(3-8)7-1-5(7)4-11/h4-7H,1-3H2 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Photoreduction and Photoproduct Formation

Cycloalkanecarbaldehydes, closely related to the query compound, undergo photoreduction upon irradiation, leading to the formation of diverse photoproducts. The study by Funke and Cerfontain (1976) illuminates the complex photochemistry of cyclopropane and cyclobutane carbaldehydes, resulting in various rearrangements and radical formations. These processes pave the way for understanding the behavior of similar compounds under photochemical conditions and their potential applications in synthesizing novel organic materials (Funke & Cerfontain, 1976).

Stereoselective Construction and Cyclization

Kumar, Dey, and Banerjee (2018) report a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes, showcasing the highly stereoselective construction of hexahydrooxonines and octahydrocyclopenta[b]pyrans. This methodological advance provides quick access to complex, strained structures, demonstrating the compound's utility in creating sophisticated chemical frameworks with potential applications in medicinal chemistry and material science (Kumar, Dey, & Banerjee, 2018).

Inhibition of ACC Deaminase

Liu et al. (2015) explore the mechanism of decomposition and inhibition of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), offering insights into the reactivity of cyclopropyl functionalities. The study reveals DFACC's role as a slow-dissociating inhibitor of ACC deaminase, hinting at potential biochemical applications and the significance of difluorocyclopropyl groups in inhibiting enzymes involved in plant hormone ethylene synthesis (Liu et al., 2015).

properties

IUPAC Name

2-(3,3-difluorocyclobutyl)cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O/c9-8(10)2-6(3-8)7-1-5(7)4-11/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZJXTGYOPVKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2CC(C2)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde

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